5-Hydroxy-2-naphthalenesulfonic acid chemical structure and properties
5-Hydroxy-2-naphthalenesulfonic acid chemical structure and properties
The following technical guide details the structure, properties, and applications of 5-Hydroxy-2-naphthalenesulfonic acid , a specialized naphthalene derivative.
Structural Analysis, Synthesis Protocols, and Application in Fluorescent Probes
Executive Summary
5-Hydroxy-2-naphthalenesulfonic acid (also known as the phenolic analog of 1,6-Cleve’s Acid ) is a bifunctional naphthalene derivative characterized by a hydroxyl group at position 5 and a sulfonic acid group at position 2. While less commercially ubiquitous than its isomers (such as Schaeffer’s acid or G-acid), it occupies a critical niche in organic synthesis as a scaffold for azo dyes and, more recently, as a pH-sensitive fluorophore in biochemical assays.
This guide provides a comprehensive technical breakdown of its chemical identity, synthesis via the Bucherer reaction, and its utility in drug development and spectroscopic analysis.
Chemical Identity & Structural Logic
Nomenclature and Isomerism
Correct identification is paramount due to the complex numbering of naphthalene derivatives.
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IUPAC Name: 5-Hydroxynaphthalene-2-sulfonic acid.
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Alternative Numbering: Often referred to in older literature as 1-Hydroxynaphthalene-6-sulfonic acid . This is derived by rotating the molecule 180 degrees; however, the "5-hydroxy-2-sulfonic" nomenclature is preferred to maintain consistency with its parent amine, 1,6-Cleve’s acid (5-amino-2-naphthalenesulfonic acid).
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CAS Registry Number: 567-24-8 (Free acid, often cited for the 1,6-isomer series).
Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C₁₀H₈O₄S |
| Molecular Weight | 224.23 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Highly soluble in water (due to -SO₃H); Soluble in alcohols; Insoluble in non-polar solvents. |
| Acidity (pKa) | pKa₁ (-SO₃H): < 1 (Strong acid)pKa₂ (-OH): ~9.1 (Phenolic) |
| Fluorescence | Excitation: ~300–320 nm (UV)Emission: ~420–450 nm (Blue) |
Synthesis & Manufacturing Pathways
The primary industrial and laboratory route to 5-Hydroxy-2-naphthalenesulfonic acid is the hydrolysis of 1,6-Cleve’s Acid . This transformation utilizes the Bucherer Reaction chemistry, exploiting the reversibility of the naphthylamine-naphthol interconversion.
Pathway Visualization (DOT Diagram)
Caption: Step-wise synthesis from Naphthalene-2-sulfonic acid to the target 5-Hydroxy derivative via 1,6-Cleve's Acid.
Experimental Protocol: Hydrolysis of 1,6-Cleve’s Acid
Objective: Convert the amino group of 5-amino-2-naphthalenesulfonic acid to a hydroxyl group.
Reagents:
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1,6-Cleve’s Acid (Sodium salt): 0.1 mol
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Sodium Bisulfite (NaHSO₃): 40% aqueous solution
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Sodium Hydroxide (NaOH): 5 M solution
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Sulfuric Acid (H₂SO₄): Conc.[1]
Methodology:
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Bisulfite Addition: In a high-pressure reactor (autoclave), dissolve 0.1 mol of 1,6-Cleve’s acid in 150 mL of 40% NaHSO₃.
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Heating: Heat the mixture to 130–140°C for 8–12 hours. The amino group is displaced by the bisulfite, forming a tetralone-sulfonate intermediate (Bucherer mechanism).
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Alkaline Hydrolysis: Cool the reaction mixture to 90°C and slowly add 5 M NaOH until pH > 12. Heat at reflux for 2 hours to eliminate ammonia (NH₃) and aromatize the ring to the naphthol.
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Acidification: Cool to room temperature. Acidify carefully with concentrated H₂SO₄ to pH 1.0.
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Isolation: The product, 5-Hydroxy-2-naphthalenesulfonic acid, will precipitate as the free acid or monosodium salt depending on ionic strength. Filter the precipitate.[1][2]
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Purification: Recrystallize from boiling water. Activated charcoal may be used to remove colored impurities.
Analytical Characterization
HPLC Analysis Protocol
To ensure purity for drug development applications, a rigorous HPLC method is required to separate the 5,2-isomer from potential 1,7- or 1,6-amino impurities.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5).
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Mobile Phase B: Acetonitrile.
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Gradient: 0-5 min (5% B); 5-20 min (5% -> 60% B).
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Detection:
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UV: 230 nm (Naphthalene backbone absorption).
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FLD: Ex 300 nm / Em 430 nm (Specific for the hydroxy-naphthalene sulfonate).
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Fluorescence Properties
The 5-hydroxyl group acts as an auxochrome , shifting the emission spectrum of the naphthalene sulfonate red (bathochromic shift).
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pH Sensitivity: The fluorescence intensity is pH-dependent.
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Acidic (pH < 8): Protonated phenol form (Blue emission, moderate intensity).
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Basic (pH > 10): Deprotonated phenolate form (Green-shifted emission, typically quenched or altered quantum yield).
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Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT) is generally not observed in this isomer due to the distance between the OH and SO3H groups, making it a stable "turn-on" probe for polarity changes in protein binding pockets.
Applications in R&D and Drug Development
Fluorescent Probes for Protein Binding
Naphthalene sulfonates (like ANS) are classic hydrophobic probes. 5-Hydroxy-2-naphthalenesulfonic acid serves as a hydrophilic analog that can probe surface-exposed basic residues (Lysine, Arginine) on proteins.
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Mechanism: The negatively charged sulfonate (-SO₃⁻) anchors to positive residues on the protein surface. The hydroxyl group interacts with the solvent interface.
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Readout: Binding typically causes a blue-shift in emission and an increase in quantum yield as the fluorophore is shielded from solvent quenching.
Scaffold for Azo Dye Synthesis
In medicinal chemistry, azo-derivatives of this compound are explored for angiogenesis inhibition .
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Coupling Reaction: The position ortho to the hydroxyl group (Position 6) is activated for electrophilic aromatic substitution.
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Workflow:
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Diazotize an aryl amine (e.g., sulfanilic acid).
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Couple with 5-Hydroxy-2-naphthalenesulfonic acid at pH 8–9.
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Result: An azo dye with high water solubility and potential biological activity (inhibiting FGF or VEGF interactions).
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Safety & Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3] May cause respiratory irritation (H335).
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Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid dust inhalation.
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Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopic—keep container tightly sealed.
References
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Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. London: Edward Arnold.[4] (Foundational text on Cleve's acid isomers and hydrolysis).
- Bucherer, H. T. (1904). "Über die Einwirkung von schwefligsouren Salzen auf aromatische Amino- und Hydroxylverbindungen". Journal für Praktische Chemie, 69(1), 49-91. (Original description of the Bucherer reaction mechanism).
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PubChem. (2025).[3] 1-Hydroxynaphthalene-6-sulfonic acid (Compound Summary). National Library of Medicine. Available at: [Link]
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Gildan. (2025). Restricted Substances List (RSL) for Textile Dyes. (Confirming the use of hydroxy-naphthalene sulfonates in azo dye manufacturing). Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]
- 3. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | 8-Anilino-1-naphthalenesulfonic acid [photochemcad.com]
